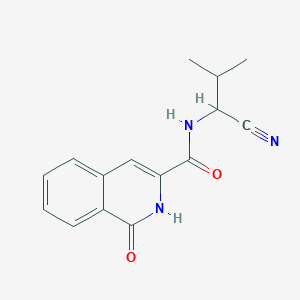
N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide, also known as CK-636, is a small molecule inhibitor that has garnered attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of actin-depolymerizing factor (ADF)/cofilin, a protein that plays a critical role in regulating actin dynamics. In
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of ADF/cofilin, which is involved in a variety of cellular processes, including cell migration, cell division, and synaptic plasticity. N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has been shown to inhibit the migration of cancer cells and to reduce the invasiveness of cancer cells in vitro. Additionally, N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has been shown to improve the cognitive function of mice in a model of Alzheimer's disease.
Wirkmechanismus
N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide inhibits the activity of ADF/cofilin by binding to the protein and preventing it from interacting with actin filaments. ADF/cofilin plays a critical role in regulating actin dynamics, which is essential for a variety of cellular processes. By inhibiting the activity of ADF/cofilin, N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide disrupts the actin cytoskeleton and impairs cellular processes that rely on actin dynamics.
Biochemical and Physiological Effects:
N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the migration of cancer cells and to reduce the invasiveness of cancer cells in vitro. Additionally, N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has been shown to improve the cognitive function of mice in a model of Alzheimer's disease. These effects are likely due to the inhibition of ADF/cofilin activity, which disrupts the actin cytoskeleton and impairs cellular processes that rely on actin dynamics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide in lab experiments is its specificity for ADF/cofilin. N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has been shown to selectively inhibit the activity of ADF/cofilin without affecting the activity of other actin-binding proteins. This specificity makes N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide a valuable tool for studying the role of ADF/cofilin in cellular processes. One limitation of using N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide in lab experiments is its potential toxicity. N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide. One direction is to explore its potential therapeutic applications in cancer and neurodegenerative diseases. N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has been shown to inhibit the migration of cancer cells and to improve cognitive function in a mouse model of Alzheimer's disease, suggesting that it may have therapeutic potential in these diseases. Another direction is to further explore the mechanism of action of N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide. While it is known that N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide inhibits the activity of ADF/cofilin, the precise mechanism by which it does so is not fully understood. Finally, future research could focus on developing more potent and selective inhibitors of ADF/cofilin that could have even greater therapeutic potential.
Synthesemethoden
The synthesis of N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-methyl-2-propenenitrile with 1-bromo-3-methylbutane to form N-(1-cyano-2-methylpropyl)prop-2-enamide. This intermediate is then reacted with 3,4-dihydroisoquinoline-1(2H)-one in the presence of a base to produce N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide.
Eigenschaften
IUPAC Name |
N-(1-cyano-2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-9(2)13(8-16)18-15(20)12-7-10-5-3-4-6-11(10)14(19)17-12/h3-7,9,13H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPXIAILXIXYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=CC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2969650.png)
![4-[(3-Chlorophenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2969652.png)
![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B2969653.png)
![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2969655.png)

![4-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B2969660.png)

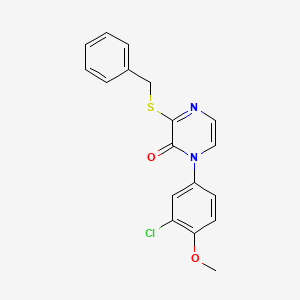
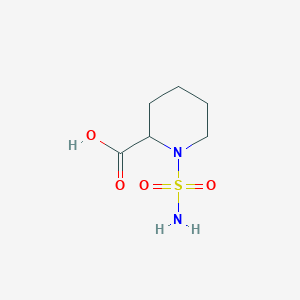
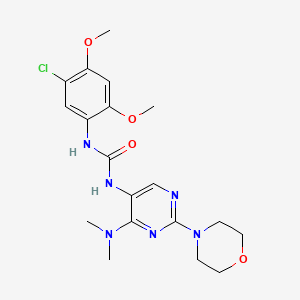
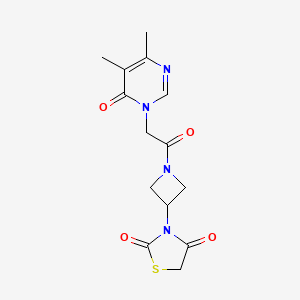
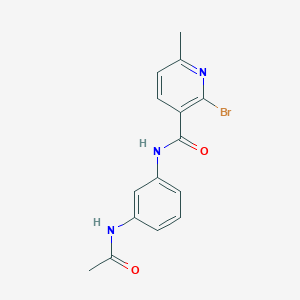
![4-[4-(4-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2969670.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2969673.png)